N-(4-isopropoxyphenyl)-2-phenylacetamide
Description
N-(4-isopropoxyphenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by an isopropoxy group at the para position of the phenyl ring attached to the nitrogen atom and a phenyl group at the acetamide’s α-carbon.
The isopropoxy group (-OCH(CH₃)₂) is an electron-donating substituent, which may enhance solubility in organic solvents compared to simpler acetamides like N-phenyl-2-phenylacetamide . Such substitutions are common in pharmaceutical intermediates, as seen in compounds like N-(4-{[(methylethyl)amino]sulfonyl}phenyl)-2-[4-(methylethyl)phenoxy]acetamide, where bulky groups modulate bioavailability .
Properties
IUPAC Name |
2-phenyl-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-15(9-11-16)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQOCVYDTNKXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity
Substituents on the phenyl ring significantly influence reactivity in alkylation and benzylation reactions. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity by stabilizing intermediates in nucleophilic substitution reactions .
- Electron-donating groups (e.g., -OCH(CH₃)₂) may reduce reactivity but improve solubility, making them advantageous in drug design .
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